molecular formula C22H27N3O3S2 B2910191 N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide CAS No. 851805-32-8

N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2910191
CAS No.: 851805-32-8
M. Wt: 445.6
InChI Key: ORWITYJPCYUPCK-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, with a primary research focus on its interaction with tumor-associated carbonic anhydrase XII (CA XII) . This sulfonamide-based compound is designed to exploit the critical role of CAs in regulating pH homeostasis . By inhibiting CA XII, which is often overexpressed in hypoxic tumor environments, this molecule disrupts the acid-base balance in the tumor microenvironment, a mechanism that can be leveraged to investigate novel anti-cancer strategies aimed at sensitizing tumors to conventional therapies . Its structure incorporates a dihydroimidazole-thioether moiety, which contributes to its distinct isoform selectivity profile. Researchers utilize this compound primarily in biochemical assays and cell-based studies to probe the pathophysiological functions of carbonic anhydrases, to study intracellular pH dynamics, and to explore potential therapeutic avenues for cancer and other diseases where pH dysregulation is a key factor.

Properties

IUPAC Name

N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-12-10-19(11-13-20)21(26)25-15-14-23-22(25)29-16-18-8-6-17(3)7-9-18/h6-13H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWITYJPCYUPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The methylphenyl group is introduced through a nucleophilic substitution reaction, while the diethylamino group is added via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound’s key functional groups include:

  • Sulfonamide group (N,N-diethyl) : Enhances lipophilicity compared to unsubstituted or acetylated sulfonamides.
  • 4,5-Dihydroimidazole ring : Partially saturated, reducing conformational flexibility compared to fully unsaturated imidazoles or triazoles.
  • Thioether substituent : The 4-methylbenzylsulfanyl group contributes steric bulk and modulates electronic properties.

Analogues and Key Differences

Table 1: Structural Comparison with Analogues
Compound Name Sulfonamide Substituent Imidazole/Related Core Key Substituents Molecular Weight* Notable Features
Target Compound N,N-Diethyl 4,5-Dihydro-1H-imidazole 2-[(4-Methylbenzyl)sulfanyl], carbonyl ~509.6 High lipophilicity; potential membrane permeability
N-[4-[[2-[(4-Chlorophenyl)methyl]sulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Acetamide 4,5-Dihydroimidazole 2-[(4-Chlorobenzyl)sulfanyl] ~407.9 Chlorine increases electronegativity; acetamide enhances H-bonding capability
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Varied (X = H, Cl, Br) 1,2,4-Triazole Halogenated aryl, thione tautomer ~450–520 Tautomerism influences reactivity; halogenation affects electronic properties
Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives Imidazolidin-2-ylidene Imidazolidinone Chloro, methyl, thioacetate ~400–450 Rigid imidazolidinone core; chloro group enhances bioactivity
N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide Carbamimidoyl 4,5-Dihydroimidazole with benzylidene 2,4-Dimethoxybenzylidene, oxo ~520–550 Extended conjugation; methoxy groups improve solubility

*Molecular weights estimated based on structural formulae.

Functional and Pharmacological Implications

  • Electronic Effects : The 4-methylbenzylsulfanyl group donates electrons via the methyl substituent, contrasting with the electron-withdrawing chlorine in ’s analogue, which may alter binding affinity .
  • Tautomerism : Unlike triazole derivatives in , the 4,5-dihydroimidazole core lacks tautomeric flexibility, stabilizing interactions with biological targets .

Biological Activity

N,N-diethyl-4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound featuring an imidazole ring, a sulfonamide group, and a methylphenyl sulfanyl moiety. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O5S2C_{21}H_{24}N_{4}O_{5}S_{2}. The structure includes:

  • Imidazole Ring : A five-membered heterocyclic compound that can participate in various biochemical reactions.
  • Sulfonamide Moiety : Known for its antibacterial properties, this functional group is crucial in many pharmacological applications.
  • Methylphenyl Group : Enhances the compound's lipophilicity and potential interaction with biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC21H24N4O5S2C_{21}H_{24}N_{4}O_{5}S_{2}
Imidazole RingFive-membered heterocycle
Sulfonamide GroupKnown for antibacterial activity
Methylphenyl GroupIncreases lipophilicity

Antimicrobial Properties

Research indicates that compounds featuring sulfonamide and imidazole structures often exhibit antimicrobial activity. This compound has been evaluated against various bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

In vitro studies demonstrated that this compound possesses significant antibacterial properties, comparable to standard antibiotics such as norfloxacin .

Anticancer Activity

The imidazole derivatives have shown promise in anticancer research. Studies have reported that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interacting with specific enzymes to inhibit their activity.
  • Receptor Modulation : Binding to cellular receptors to alter their function.

These interactions can lead to disruptions in critical biochemical pathways, including those involved in cell division and apoptosis.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsMechanism
AntimicrobialE. coli, S. aureus, B. subtilisEnzyme inhibition
AnticancerVarious cancer cell linesApoptosis induction

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., the antimicrobial efficacy of similar imidazole derivatives was evaluated using the cylinder well diffusion method. Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the structure significantly influenced antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on the antiproliferative effects of imidazole-containing compounds on cancer cell lines such as HT29 (colon cancer). The results indicated a notable reduction in cell viability at specific concentrations, suggesting potential therapeutic applications for N,N-diethyl derivatives .

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